molecular formula C22H18F3NO3 B4721956 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4721956
M. Wt: 401.4 g/mol
InChI Key: AXQCSVQTRMFXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. By inhibiting the activity of these kinases, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide disrupts various signaling pathways that are involved in the pathogenesis of diseases. In cancer, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation by targeting BTK and FLT3. In autoimmune disorders, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to suppress the activity of ITK, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, leading to a reduction in the activity of various signaling pathways involved in disease pathogenesis. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to reduce cytokine production and immune cell activation in autoimmune disorders. However, the exact biochemical and physiological effects of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide on different diseases are still being investigated.

Advantages and Limitations for Lab Experiments

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy. However, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations, including its potential off-target effects, which may lead to toxicity and adverse effects.

Future Directions

The potential therapeutic applications of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide are still being investigated, and several future directions have been identified. One direction is to investigate the efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in combination with other drugs for the treatment of various diseases. Another direction is to investigate the potential use of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in precision medicine, where the drug can be tailored to specific patient populations based on their genetic and molecular characteristics. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical trials.

Scientific Research Applications

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are known to play a critical role in the pathogenesis of these diseases. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO3/c23-22(24,25)17-5-4-6-18(15-17)26-21(27)16-9-11-20(12-10-16)29-14-13-28-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCSVQTRMFXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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